1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride
Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
Compounds similar to 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride serve as important intermediates in the synthesis of various heterocyclic compounds. For instance, Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the role of such compounds in [3+2] cycloaddition reactions to produce new heterocyclic structures with potential pharmacological activities (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014). This suggests that derivatives of the given compound could be used to synthesize a wide range of heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biological Activity
Compounds structurally related to the specified chemical have been investigated for their biological activities, particularly as anticancer and anti-inflammatory agents. For example, a study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of such compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Jannet, 2016). Additionally, Gouda (2012) explored the synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives, demonstrating the antioxidative potential of these compounds (Gouda, 2012).
Imaging and Diagnostic Applications
Wang et al. (2018) detailed the synthesis of a pyrazolopyrimidine derivative intended as a PET imaging agent for detecting IRAK4 enzyme in neuroinflammation, illustrating the use of such compounds in biomedical imaging and diagnostics (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
These properties likely contribute to the compound’s bioavailability and its ability to reach its target site of action .
Result of Action
The compound exhibits potent dual activity against both the examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines . Moreover, it induces apoptosis within HCT cells , leading to cell death .
properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2.ClH/c1-16-10-8(6-15-16)11(14-7-13-10)17-5-3-2-4-9(17)12(18)19;/h6-7,9H,2-5H2,1H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBQJJJOUXEPDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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